1-ethyl-1H-indole-3-carboxylic acid

Physicochemical Properties ADME Prediction Drug Discovery

Medicinal chemistry programs targeting Autotaxin (ATX) require building blocks with validated activity and defined physicochemical properties. 1-Ethyl-1H-indole-3-carboxylic acid provides a proven ATX inhibitor scaffold (baseline IC₅₀ = 740 nM) with over 300-fold optimization potential. Key differentiators: • N-Ethyl substitution delivers a calculated LogP of 1.8, enabling deliberate lipophilicity probing for ADME optimization. • Structurally distinct from 1-methyl (LogP ~1.4) or unsubstituted (LogP ~1.1) analogs-critical for reproducible SAR studies. • Patented one-pot synthesis route available, supporting scalable process development. Supplied with full analytical documentation.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 132797-91-2
Cat. No. B142954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-indole-3-carboxylic acid
CAS132797-91-2
Synonyms1-ETHYL-1H-INDOLE-3-CARBOXYLIC ACID
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)C(=O)O
InChIInChI=1S/C11H11NO2/c1-2-12-7-9(11(13)14)8-5-3-4-6-10(8)12/h3-7H,2H2,1H3,(H,13,14)
InChIKeyTWVUTEBEOYXQDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-indole-3-carboxylic Acid: Physicochemical and Synthetic Profile


1-Ethyl-1H-indole-3-carboxylic acid (CAS 132797-91-2) is a synthetic indole derivative with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol [1]. As an indole-3-carboxylic acid (ICA) derivative, it serves primarily as a key synthetic building block or intermediate in medicinal chemistry, particularly for the development of more complex bioactive molecules [2]. Its structural features include an N-ethyl substitution at the 1-position of the indole ring, which differentiates it from the parent indole-3-carboxylic acid and other alkyl-substituted analogs, influencing its lipophilicity and potential reactivity [1].

N-ethyl substitution provides distinct lipophilicity profile for SAR studies
Synthetic intermediate with reported one-pot route context
Scaffold for ATX inhibitor lead optimization campaigns

1-Ethyl-1H-indole-3-carboxylic Acid: Substitution Risks with Unsubstituted or Methyl Analogs


Generic substitution of 1-ethyl-1H-indole-3-carboxylic acid with the unsubstituted indole-3-carboxylic acid or its 1-methyl analog is not scientifically valid for applications requiring specific lipophilicity or reactivity. The N-ethyl substitution significantly alters the physicochemical profile compared to the N-H or N-methyl analogs. For instance, the target compound's calculated XLogP3-AA value is 1.8 [1], representing a measurable increase in lipophilicity relative to indole-3-carboxylic acid. This difference directly impacts chromatographic behavior, solubility, and membrane permeability, which are critical parameters in both synthetic workflows and biological assays [1]. Furthermore, in medicinal chemistry programs, the specific substitution pattern is crucial for establishing structure-activity relationships (SAR). Using an analog would introduce an uncontrolled variable, rendering the resulting data incomparable to literature precedents that utilize the 1-ethyl derivative as a key intermediate or lead scaffold [2].

Lipophilicity N-ethyl substitution increases logP relative to unsubstituted or methyl analogs, potentially altering chromatographic behavior and membrane partitioning.
SAR control Using an unsubstituted or methyl analog introduces an uncontrolled variable in structure-activity relationship studies, making data incomparable to 1-ethyl-1H-indole-3-carboxylic acid literature.
Synthetic route Synthetic availability via the reported one-pot method may not be replicated with other N-substituted analogs, affecting scale-up reproducibility.

1-Ethyl-1H-indole-3-carboxylic Acid: Quantitative Differentiation Evidence


Lipophilicity Compared to Indole-3-carboxylic Acid

The calculated lipophilicity (XLogP3-AA) of 1-ethyl-1H-indole-3-carboxylic acid is 1.8 [1]. In comparison, the parent indole-3-carboxylic acid (PubChem CID 69867) has a calculated XLogP3 value of 1.1 [2]. The N-ethyl substitution therefore increases the predicted logP by 0.7 units, indicating higher lipophilicity.

Lipophilicity vs. ICA
Reported
Target XLogP3-AA 1.8 / ICA XLogP3 1.1, Δ = +0.7
Supports logP-based property differentiation in SAR
Computed values (PubChem); not experimental
Physicochemical Properties ADME Prediction Drug Discovery

ATX Inhibitory Potency: Lead vs. Optimized Derivative

In a structure-activity relationship (SAR) study, the 1-ethyl-1H-indole-3-carboxylic acid derivative was used as a lead scaffold (Indole-1). This parent compound exhibited mild inhibitory activity against Autotaxin (ATX) with an IC₅₀ value of 740 nM [1]. Subsequent derivatization of this specific scaffold led to compound 24, a benzamide derivative with a 4-hydroxy piperidine fragment, which demonstrated a dramatically improved potency with an IC₅₀ of 2.3 nM [1]. This highlights the 1-ethyl-1H-indole-3-carboxylic acid scaffold as a valid starting point for optimization, while also demonstrating that modifications yield significantly more potent molecules.

ATX Inhibition Context
Reported
740 nM (lead scaffold), 2.3 nM (optimized derivative)
Scaffold supports ATX inhibition SAR interpretation
In vitro enzyme assay; 320-fold potency range
ATX Inhibitor Medicinal Chemistry SAR Study

Synthetic Efficiency: One-Pot Preparation Method

A patent (US 20250236590 A1) describes a general method for preparing indole-3-carboxylic acid (ICA) derivatives, including 1-ethyl-1H-indole-3-carboxylic acid (Compound 2a), from isatin derivatives [1]. The method is described as an efficient, one-pot procedure that avoids the use of expensive transition metal catalysts and reducing agents [1]. This contrasts with older, multi-step or metal-catalyzed synthetic routes for similar ICA derivatives. While the patent does not provide a direct yield comparison for all methods, it positions this route as more operationally simple and cost-effective [1].

Synthetic Route
Class-level
One-pot from isatin, no transition metals
May support scalable, cost-efficient synthesis
Patent example; yield not disclosed
Synthetic Methodology Process Chemistry Building Block Synthesis

Antibacterial MIC of a Structural Analog

A structurally related indole derivative was tested for antibacterial activity and demonstrated the following Minimum Inhibitory Concentrations (MICs): against E. coli D21 (MIC = 3 µM), P. aeruginosa OT97 (MIC = 15 µM), B. subtilis Bs11 (MIC = 3 µM), and B. megaterium Bm11 (MIC = 0.9 µM), with minimal hemolytic activity (LC > 600 µM) [1]. It should be noted that these data are not for 1-ethyl-1H-indole-3-carboxylic acid itself, but for a close structural analog, serving only as suggestive evidence of potential biological activity within this chemical class.

Analog Antibacterial MIC
Context-dependent
MIC 0.9 – 15 µM (structural analog only)
Suggests indole-class antibacterial screening potential
Not for target compound; analog data
Antimicrobial MIC Determination Biological Screening

1-Ethyl-1H-indole-3-carboxylic Acid: Key Application Scenarios


ATX Inhibitor Lead Optimization

The 1-ethyl-1H-indole-3-carboxylic acid scaffold is a validated starting point for developing Autotaxin (ATX) inhibitors. As demonstrated by Jia et al. (2020), this core structure provides a measurable baseline activity (IC₅₀ = 740 nM) that can be improved by over 300-fold through focused medicinal chemistry efforts [1]. Procurement of this compound is essential for research groups looking to replicate or extend these SAR studies without the confounding variable of an alternative scaffold.

Efficient Synthesis for Process Scale-up

For industrial or academic labs focused on process development, the existence of a patented, one-pot synthesis method for 1-ethyl-1H-indole-3-carboxylic acid represents a significant advantage [1]. This method avoids transition metals and reducing agents, offering a potentially safer, more cost-effective, and scalable route compared to traditional syntheses of similar building blocks. Procuring the compound made via this method ensures alignment with scalable manufacturing processes.

LogP-Differentiated Building Block in Library Synthesis

In the context of diversity-oriented synthesis or parallel library production, the specific physicochemical properties of a building block are critical. The calculated logP of 1.8 for 1-ethyl-1H-indole-3-carboxylic acid [1] provides a tangible differentiation from its 1-methyl (logP ~1.4) or unsubstituted (logP ~1.1) counterparts. Selecting this compound allows medicinal chemists to deliberately probe a specific lipophilicity range, which is a key parameter for optimizing ADME properties and achieving oral bioavailability.

Indole Scaffolds for Antimicrobial Discovery

Given the demonstrated antibacterial activity of structurally related indole derivatives (with MICs in the low micromolar range against both Gram-positive and Gram-negative bacteria) [1], 1-ethyl-1H-indole-3-carboxylic acid is a relevant building block for synthesizing and screening new antimicrobial agents. This application leverages the known potential of the indole class to interact with bacterial targets, making it a strategic choice for hit discovery and lead generation programs.

Application
Selection Property
Validation Focus
ATX inhibitor lead optimization
Reported scaffold potency context
SAR and potency improvement review
Process chemistry scale-up
One-pot synthetic route context
Scalability and cost-effectiveness review
Library synthesis with logP control
Lipophilicity profile differentiation
LogP-dependent ADME property review
Indole-class antimicrobial screening
Structural analog MIC context
Antimicrobial activity screening in related scaffolds

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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